Introduction: Deconstructing a Versatile Heterobifunctional Reagent
Introduction: Deconstructing a Versatile Heterobifunctional Reagent
An In-depth Technical Guide to the Chemical Properties and Applications of DNP-PEG4-CH2 NHS Ester
In the landscape of modern bioconjugation, drug delivery, and immunoassay development, the precision of chemical tools is paramount. DNP-PEG4-CH2 NHS ester is a heterobifunctional crosslinker meticulously designed to bridge biomolecules with reporter groups or other functional moieties.[1][2] Its structure is a triad of purpose-built components: a 2,4-Dinitrophenyl (DNP) group, a tetra-length polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2]
This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into the core chemical properties of DNP-PEG4-CH2 NHS ester. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for specific protocol steps, and the practical implications of its molecular architecture. Understanding these fundamentals is critical for optimizing its use in applications ranging from antibody labeling and targeted drug delivery to the synthesis of advanced constructs like Proteolysis Targeting Chimeras (PROTACs).[1][3][4]
Section 1: Molecular Architecture and Physicochemical Properties
The efficacy of DNP-PEG4-CH2 NHS ester stems from the distinct roles of its three constituent parts. The synergy between the DNP hapten, the hydrophilic PEG spacer, and the reactive NHS ester makes it a powerful tool in the molecular scientist's arsenal.[2][5]
-
2,4-Dinitrophenyl (DNP) Group: This moiety functions as a well-characterized hapten.[5][6] While not immunogenic on its own, when conjugated to a larger molecule like a protein, the DNP group can be readily recognized by anti-DNP antibodies. This property is extensively exploited for signal amplification and detection in immunoassays and other molecular biology techniques.[2][7]
-
Polyethylene Glycol (PEG4) Spacer: The 4-unit PEG linker is a critical component that imparts several advantageous properties.[2] As a flexible, hydrophilic chain, it increases the overall water solubility of the reagent and the resulting conjugate, preventing aggregation and precipitation of labeled biomolecules.[5][7][8] Furthermore, the spacer arm reduces steric hindrance, ensuring that the terminal DNP group remains accessible for antibody binding after conjugation.[2] This process of attaching PEG chains, known as PEGylation, is a cornerstone technique in pharmaceutical development for improving the stability, solubility, and pharmacokinetic profiles of therapeutic molecules.[8][9][10]
-
N-hydroxysuccinimide (NHS) Ester: This is the workhorse of the molecule's reactivity. The NHS ester is a highly efficient functional group for forming stable, covalent amide bonds with primary aliphatic amines, such as the ε-amino group of lysine residues found on the surface of proteins.[11][12]
Below is a visualization of the molecule's structure, highlighting its functional components.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of DNP-PEG4-CH2 NHS ester, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 858126-78-0 | [6][13][14][15] |
| Molecular Formula | C₂₁H₂₈N₄O₁₂ | [6][13][14][15] |
| Molecular Weight | 528.47 g/mol | [3][6][13][15] |
| Appearance | Light yellow to green yellow viscous liquid or solid | [3][5] |
| Purity | Typically >95% | [1][14][16] |
| Solubility | Soluble in DMSO, DMF, Methylene Chloride, Acetonitrile. Good water solubility. | [3][5][6][7] |
| Spacer Length | 16 atoms, 18.0 Å | [6] |
Section 2: The Chemistry of Amine Conjugation
The primary chemical utility of DNP-PEG4-CH2 NHS ester is its ability to covalently label biomolecules. This is achieved through the reaction of its NHS ester group with primary amines. Understanding the mechanism and the factors that influence this reaction is crucial for achieving high conjugation efficiency.
Mechanism: Nucleophilic Acyl Substitution
The reaction is a classic example of nucleophilic acyl substitution.[17] An unprotonated primary amine (-NH₂) on a target molecule (e.g., a lysine residue on a protein) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[11][17] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a stable leaving group and forming a highly stable amide bond.[11][17]
A critical consideration in any aqueous NHS ester conjugation is the competing reaction of hydrolysis, where water acts as the nucleophile.[12][17] This parallel reaction consumes the NHS ester, rendering it inactive. The success of the conjugation, therefore, depends on favoring aminolysis over hydrolysis.
Optimizing Reaction Conditions: The Primacy of pH
The single most critical parameter governing the success of an NHS ester conjugation is the pH of the reaction buffer.[17][18][19] The pH dictates a delicate balance:
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Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), which makes them non-nucleophilic and significantly slows or prevents the desired aminolysis reaction.[17]
-
Optimal pH (7.2-8.5): In this range, a sufficient fraction of the target amines are deprotonated and nucleophilic (-NH₂), while the rate of NHS ester hydrolysis is manageable.[12][18] A common starting point is a buffer at pH 8.3.[18][19]
-
High pH (>8.5): While the rate of aminolysis increases, the rate of hydrolysis increases even more dramatically, leading to rapid consumption of the reagent and reduced conjugation efficiency.[12][17]
The stability of the NHS ester is inversely proportional to the pH, as summarized in the table below.
| pH | Temperature | Half-life of NHS Ester | Source(s) |
| 7.0 | 0°C | 4-5 hours | [12] |
| 8.0 | 4°C | ~1 hour | [17] |
| 8.6 | 4°C | 10 minutes | [12] |
| 9.0 | Room Temp | Minutes | [17] |
Causality in Buffer Selection: The critical need to control pH and avoid competing nucleophiles dictates the choice of buffer. Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine are incompatible because they will directly compete with the target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[17][20] Therefore, it is imperative to use non-nucleophilic buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES. [17]
Section 3: Practical Applications & Methodologies
The unique chemical properties of DNP-PEG4-CH2 NHS ester make it a valuable tool in various research and development settings. Its primary application is the covalent labeling of proteins, antibodies, and other amine-containing biomolecules.[1][2]
Workflow: Antibody Labeling Protocol
This protocol provides a self-validating system for the robust labeling of an antibody. The inclusion of a quenching step and a purification step ensures a well-defined final product.
Step-by-Step Methodology
-
Antibody Preparation (Self-Validation Checkpoint 1):
-
Objective: To ensure the antibody is in a buffer compatible with the NHS ester reaction.
-
Procedure: Prepare the antibody solution at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris, glycine, or sodium azide), a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0) is mandatory.[2][17] This can be accomplished using a spin desalting column or dialysis.[17]
-
Causality: Failure to remove competing amines is a primary cause of low conjugation efficiency. This step validates the reaction environment.
-
-
Reagent Preparation (Self-Validation Checkpoint 2):
-
Objective: To prepare a fresh, active solution of the labeling reagent.
-
Procedure: Immediately before use, dissolve the DNP-PEG4-CH2 NHS ester in an anhydrous (dry) water-miscible solvent like DMSO or DMF to a concentration of ~10 mg/mL (or a 10 mM stock).[2][21]
-
Causality: The NHS ester is moisture-sensitive and hydrolyzes in solution.[20] Preparing the stock solution immediately before use ensures maximum reactivity. Using anhydrous solvent minimizes premature hydrolysis.
-
-
Conjugation Reaction:
-
Objective: To covalently attach the DNP-PEG4 moiety to the antibody.
-
Procedure: Add a 10- to 20-fold molar excess of the dissolved DNP-PEG4-NHS ester to the antibody solution.[2][17] Mix gently and incubate for 1 hour at room temperature or 2 hours at 4°C, protected from light.[2][17]
-
Causality: A molar excess of the reagent drives the reaction towards completion. The incubation time and temperature are optimized to allow for sufficient aminolysis while minimizing hydrolysis and potential protein degradation.
-
-
Quenching the Reaction (Self-Validation Checkpoint 3):
-
Objective: To stop the reaction and deactivate any remaining NHS ester.
-
Procedure: Add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[2][17] Incubate for 15-30 minutes at room temperature.[17]
-
Causality: The primary amines in the Tris buffer will rapidly react with and consume any unreacted NHS ester. This prevents non-specific labeling of other molecules in downstream applications and defines a clear endpoint for the reaction.
-
-
Purification:
-
Objective: To remove unreacted reagent, the hydrolyzed byproduct, and the quenching buffer.
-
Procedure: Purify the labeled antibody from the reaction byproducts using size-exclusion chromatography (e.g., a spin desalting column) or dialysis.[2][17]
-
Causality: This step is essential for obtaining a pure conjugate, which is critical for the accuracy and reproducibility of subsequent experiments.
-
Section 4: Handling, Storage, and Stability
The chemical stability of DNP-PEG4-CH2 NHS ester is contingent on proper handling and storage. The NHS ester moiety is particularly susceptible to hydrolysis upon exposure to moisture.[20]
-
Storage: The reagent should be stored at -20°C, preferably in a desiccated environment to protect it from moisture.[3][14][16][21] Some suppliers recommend storage at -80°C for long-term stability of stock solutions.[3]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature.[20][21] This critical step prevents moisture from the air from condensing on the cold product, which would lead to rapid hydrolysis of the NHS ester.[21]
-
Solution Stability: Do not prepare aqueous stock solutions for storage.[20] Stock solutions should be prepared fresh in anhydrous DMSO or DMF immediately before use.[20][21] Any unused reconstituted reagent should be discarded as its reactivity will diminish over time.[20]
Conclusion
DNP-PEG4-CH2 NHS ester is a sophisticated chemical probe whose utility is directly derived from its tripartite structure. The amine-reactive NHS ester provides a reliable handle for covalent conjugation, the PEG4 spacer enhances solubility and accessibility, and the DNP group serves as a versatile tag for immunological detection. By understanding the underlying chemical principles—particularly the kinetics of aminolysis versus hydrolysis and the critical role of pH—researchers can harness the full potential of this reagent. The methodologies and insights provided in this guide are intended to empower scientists to achieve robust, reproducible results in their pursuit of novel diagnostics, therapeutics, and a deeper understanding of complex biological systems.
References
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Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. (Note: While this specific paper was not in the search results, the concepts are supported by the provided general PEGylation articles[8][10][22]. This is a representative authoritative source.)
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Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. (Note: Similar to reference 2, this is a representative authoritative source for concepts found in the search results[10][23].)
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Wikipedia. (2023). PEGylation. Available from: [Link]
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Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation and its impact on the design of new protein-based medicines. Future Medicinal Chemistry, 2(6), 1015-1027. Available from: [Link]
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Glen Research. (2021). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]
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